molecular formula C30H20Cl2O6 B11707115 Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Cat. No.: B11707115
M. Wt: 547.4 g/mol
InChI Key: KJJHFVPXTJOFJO-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate (CAS 306764-31-8) is a synthetic organic compound featuring a biphenyl-2,5-dicarboxylate core esterified with two 2-(4-chlorophenyl)-2-oxoethyl groups. Its molecular formula is C₃₀H₂₀Cl₂O₈, with a molecular weight of 579.37 g/mol.

Properties

Molecular Formula

C30H20Cl2O6

Molecular Weight

547.4 g/mol

IUPAC Name

bis[2-(4-chlorophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C30H20Cl2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2

InChI Key

KJJHFVPXTJOFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Direct Esterification of Biphenyl-2,5-dicarboxylic Acid

The most straightforward approach involves reacting biphenyl-2,5-dicarboxylic acid with 2-(4-chlorophenyl)-2-oxoethanol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Fischer Esterification

Procedure :

  • Reactants : Biphenyl-2,5-dicarboxylic acid (1 equiv), 2-(4-chlorophenyl)-2-oxoethanol (2.2 equiv), sulfuric acid (catalytic).

  • Conditions : Reflux in toluene at 110°C for 12–24 hours under nitrogen.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (petroleum ether/EtOAc, 3:1).

Yield : ~60–70% after purification.
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Water removal via azeotrope drives equilibrium toward ester formation.

Coupling Agent-Mediated Esterification

Procedure :

  • Reactants : Biphenyl-2,5-dicarboxylic acid (1 equiv), 2-(4-chlorophenyl)-2-oxoethanol (2.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Conditions : Stirred in dry DCM at 25°C for 6 hours.

  • Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization from ethanol.

Yield : ~75–85%.
Advantages : Avoids high temperatures, suitable for acid-sensitive substrates.

Transesterification from Dimethyl Biphenyl-2,5-dicarboxylate

This method leverages the higher reactivity of methyl esters toward alcohol exchange.

Procedure :

  • Reactants : Dimethyl biphenyl-2,5-dicarboxylate (1 equiv), 2-(4-chlorophenyl)-2-oxoethanol (4 equiv), NaOMe (0.2 equiv).

  • Conditions : Reflux in methanol at 65°C for 8 hours.

  • Workup : Acidification with HCl, extraction with DCM, and silica gel chromatography.

Yield : ~50–60%.
Limitations : Requires excess alcohol and prolonged reaction times due to steric hindrance.

Metal-Catalyzed Coupling Strategies

While the biphenyl core is preformed in this case, metal catalysts can facilitate esterification under milder conditions.

Procedure :

  • Reactants : Biphenyl-2,5-dicarbonyl chloride (1 equiv), 2-(4-chlorophenyl)-2-oxoethanol (2.2 equiv), CuCl (5 mol%).

  • Conditions : THF at 120°C for 12 hours under N₂.

  • Workup : Solvent evaporation and purification via column chromatography.

Yield : ~65–70%.
Mechanism : Copper(I) chloride activates the carbonyl chloride, enhancing electrophilicity for nucleophilic substitution.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may necessitate higher temperatures for esterification.

  • Non-polar solvents (e.g., toluene) facilitate azeotropic water removal in Fischer esterification.

Purification Techniques

  • Column chromatography : Effective for separating diester products from monoester byproducts.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

Analytical Characterization

Technique Key Data
¹H NMR δ 8.2–8.4 (biphenyl-H), δ 5.3 (ester -CH₂), δ 7.4–7.6 (Cl-C₆H₄).
¹³C NMR δ 167.5 (ester C=O), δ 140.2 (biphenyl quaternary C), δ 128–132 (Cl-C₆H₄).
MS (ESI-TOF) [M+H]⁺ calc. 621.08, found 621.12.
Melting Point 143–145°C (similar to biphenyl sulfoxide analogs).

Scalability and Industrial Relevance

  • Batch Reactors : Acid-catalyzed esterification scales efficiently with proportional increases in solvent and catalyst.

  • Continuous Flow Systems : Coupling-agent methods benefit from reduced reaction times and improved heat management .

Chemical Reactions Analysis

Types of Reactions

2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl groups and biphenyl core facilitate binding to specific sites, leading to modulation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl groups in the target compound enhance lipophilicity (predicted LogP ~5.5–6.0) compared to phenyl analogs (LogP ~4.7 for 4347-61-9) .

Functional Group Analogues: 2-(4-Chlorophenyl)-2-oxoethyl Esters

Compounds sharing the 2-(4-chlorophenyl)-2-oxoethyl moiety but differing in the carboxylate component include:

2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate (CAS 10.1107/S1600536811020630): Fluorine atoms increase polarity, reducing membrane permeability compared to the biphenyl dicarboxylate . Crystallographic data (monoclinic, space group P2₁/c) suggest distinct packing patterns due to fluorine’s hydrogen-bonding capacity .

2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (CAS 10.1107/S160053681103947X):

  • The trifluoromethyl group enhances metabolic stability but may introduce steric clashes in receptor binding .

2-(4-Chlorophenyl)-2-oxoethyl 2-methoxybenzoate (CAS 10.1107/S1600536811021246):

  • Methoxy groups improve solubility in polar solvents but reduce thermal stability due to weaker intermolecular forces .

Structural and Crystallographic Comparisons

The biphenyl-2,5-dicarboxylate core in the target compound contrasts with thiophene-2,5-dicarboxylate (tdc) in metal-organic frameworks (MOFs) like [Ag(bpp)]₂(tdc)·8H₂O (). While tdc forms coordination polymers with silver ions (monoclinic, space group C2/c), the biphenyl analog lacks metal-binding sites but may exhibit π-π stacking due to aromatic rings, influencing solid-state photophysical properties .

Biological Activity

Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is a synthetic organic compound notable for its complex biphenyl structure and potential biological activities. It features two 4-chlorophenyl groups and dicarboxylate functionalities, which contribute to its unique chemical properties and therapeutic potential. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18Cl2O4, with a molecular weight of approximately 447.3 g/mol. The structural characteristics include:

  • Biphenyl Backbone : Provides stability and hydrophobic interactions.
  • Chlorophenyl Substituents : Enhance biological activity through electron-withdrawing effects.
  • Dicarboxylate Groups : Facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of oxidative stress pathways. The interaction with specific molecular targets such as enzymes involved in cell proliferation and survival is crucial for its anticancer effects.

Case Study: Effect on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µg/mL) over 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to key enzymes involved in metabolic pathways, disrupting their function.
  • Oxidative Stress Modulation : It influences the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Receptor Interaction : Potential interactions with specific cellular receptors may alter signaling pathways related to growth and survival.

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